

Igermetostat (XNW5004): An In-Depth Technical Guide

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Compound of Interest		
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Abstract

Igermetostat (XNW5004) is an investigational, orally bioavailable, selective small-molecule inhibitor of the enhancer of zeste homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator that mediates gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[1] Dysregulation of EZH2 activity, through gain-of-function mutations or overexpression, is implicated in the pathogenesis of various hematological malignancies and solid tumors. **Igermetostat** is being developed by Evopoint Biosciences and has shown promising anti-tumor activity in both preclinical models and clinical trials, particularly in relapsed/refractory non-Hodgkin lymphoma (NHL).[1] This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and the safety profile of **Igermetostat**.

Introduction

Epigenetic modifications are critical in regulating gene expression and cellular identity. The aberrant activity of epigenetic modifiers is a hallmark of cancer. EZH2, as the enzymatic core of the PRC2 complex, plays a pivotal role in maintaining cellular homeostasis by repressing the transcription of target genes involved in cell cycle control, differentiation, and apoptosis.[1][2] In several cancers, including follicular lymphoma (FL) and peripheral T-cell lymphoma (PTCL), EZH2 is either mutated, leading to constitutive activation, or overexpressed, contributing to oncogenesis.[1]



Igermetostat is a substrate-competitive inhibitor of EZH2, designed to selectively block its methyltransferase activity.[1] This mode of action leads to a reduction in H3K27me3 levels, thereby reactivating the expression of tumor suppressor genes and inducing anti-proliferative effects. This document summarizes the current scientific and clinical knowledge of **Igermetostat** (XNW5004).

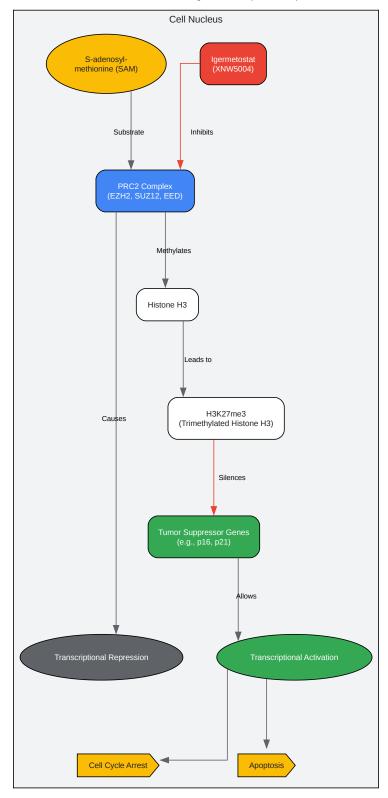
Mechanism of Action

Igermetostat selectively inhibits the methyltransferase activity of both wild-type and mutant forms of EZH2.[1] By competing with the substrate S-adenosyl-L-methionine (SAM), **Igermetostat** prevents the transfer of a methyl group to histone H3 at lysine 27.[3] The reduction in H3K27me3 levels leads to a more open chromatin state, allowing for the transcription of previously silenced tumor suppressor genes. This ultimately results in the induction of cell cycle arrest and apoptosis in cancer cells dependent on EZH2 activity.[1]

Signaling Pathway



Mechanism of Action of Igermetostat (XNW5004)



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Caption: **Igermetostat** inhibits the EZH2 subunit of the PRC2 complex, leading to decreased H3K27me3 and subsequent activation of tumor suppressor genes, resulting in cell cycle arrest and apoptosis.

Preclinical Studies

Preclinical studies in various in vitro and in vivo models have demonstrated the anti-tumor activity of **Igermetostat**.[1]

Experimental Protocol: Xenograft Models (Representative)

While specific protocols for **Igermetostat** are not publicly available, a representative protocol for evaluating an EZH2 inhibitor in a xenograft model is as follows:

- Cell Lines: Human lymphoma or solid tumor cell lines with known EZH2 mutation status (e.g., EZH2-mutant and EZH2-wild-type) are selected.
- Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice) are used.
- Tumor Implantation: A suspension of cancer cells is subcutaneously or orthotopically injected into the mice.
- Treatment: Once tumors reach a predetermined size, mice are randomized into vehicle control and treatment groups. **Igermetostat** is administered orally at various dose levels and schedules (e.g., once or twice daily).
- Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed.
- Pharmacodynamic Assessment: Tumor and/or surrogate tissues are collected to measure the levels of H3K27me3 by methods such as ELISA or immunohistochemistry to confirm target engagement.[4]

Preclinical Efficacy



In preclinical models, **Igermetostat** has demonstrated good anti-tumor activity and safety.[1] It has shown efficacy as a single agent and in combination with other anticancer agents in various solid tumor and lymphoma models.[1]

Clinical Studies

Igermetostat is currently being evaluated in a Phase 1/2 clinical trial for relapsed/refractory non-Hodgkin lymphoma (NCT06558513).[5]

Experimental Protocol: Phase 1/2 Study in R/R NHL (NCT06558513)

- Study Design: A multicenter, open-label, dose-escalation and dose-expansion study.[5]
- Patient Population: Patients with histologically confirmed relapsed or refractory NHL who
 have received at least two prior lines of systemic therapy.[5]
- Dose Escalation: A standard 3+3 design with accelerated titration was used to evaluate doses ranging from 100 mg to 2000 mg, administered orally twice daily (BID).[5]
- Dose Expansion: Cohorts for follicular lymphoma (FL) and peripheral T-cell lymphoma
 (PTCL) were expanded at the recommended Phase 2 dose (RP2D).[5]
- Primary Endpoints: To determine the maximum tolerated dose (MTD) and/or RP2D, and to assess the safety and tolerability of Igermetostat.
- Secondary Endpoints: To evaluate the anti-tumor activity of Igermetostat, including Overall Response Rate (ORR), Disease Control Rate (DCR), Duration of Response (DOR), and Progression-Free Survival (PFS).

Clinical Efficacy

The key results from the Phase 1/2 study, as presented at the 2025 ASCO Annual Meeting, are summarized below. As of December 18, 2024, 120 patients were enrolled. The RP2D was determined to be 1200 mg BID.

Table 1: Efficacy of **Igermetostat** in Relapsed/Refractory Follicular Lymphoma (1200 mg BID)



Efficacy Endpoint	All FL Patients (N=30)	EZH2-mutant FL	EZH2-wild-type FL
Overall Response Rate (ORR)	66.7%	70.0%	63.2%
Disease Control Rate (DCR)	100%	Not Reported	Not Reported
Median Progression- Free Survival (mPFS)	10.8 months	Not Reported	Not Reported
Median Duration of Response (mDOR)	7.4 months	Not Reported	Not Reported

Table 2: Efficacy of **Igermetostat** in Relapsed/Refractory Peripheral T-Cell Lymphoma (1200 mg BID)

Efficacy Endpoint	All PTCL Patients (N=37)	PTCL-NOS	AITL
Overall Response Rate (ORR)	70.3%	72.0%	68.2%
Median Progression- Free Survival (mPFS)	15.7 months	Not Reported	Not Reported
Median Duration of Response (mDOR)	13.9 months	Not Reported	Not Reported

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic and pharmacodynamic data for **Igermetostat** are not yet publicly available. For a representative EZH2 inhibitor, tazemetostat, the oral bioavailability is approximately 33%, and it is metabolized primarily by CYP3A enzymes.[3][6] A reduction in H3K27me3 levels in tumor biopsies or circulating tumor cells is a key pharmacodynamic marker of target engagement for EZH2 inhibitors.[3][6]



Safety and Tolerability

In the Phase 1/2 study, **Igermetostat** was generally well-tolerated, with no dose-limiting toxicities observed.

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) (≥10% of subjects)[5]

Adverse Event
Diarrhea
Anemia
White blood cell count decreased
Platelet count decreased
Vomiting
Nausea
Neutrophil count decreased

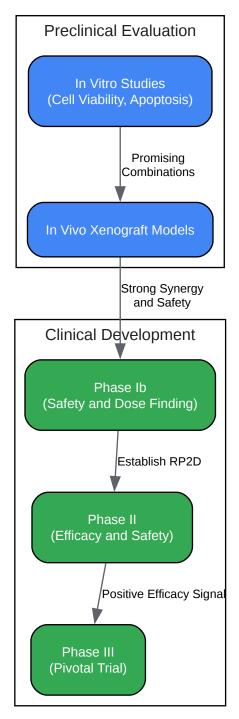
Future Directions

Igermetostat has received Breakthrough Therapy Designation from China's Center for Drug Evaluation (CDE) for the treatment of relapsed/refractory PTCL.[2] Pivotal registration trials in lymphoma are ongoing. Additionally, combination studies of **Igermetostat** with other agents, such as the androgen receptor inhibitor enzalutamide in metastatic castration-resistant prostate cancer, are in progress. The potential for combining **Igermetostat** with PARP inhibitors and immune checkpoint inhibitors is also being explored based on preclinical rationale.[1]

Experimental Workflow: Future Combination Studies



Workflow for Investigating Igermetostat in Combination Therapy



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Caption: A typical workflow for the development of **Igermetostat** in combination with other anticancer agents, from preclinical evaluation to late-stage clinical trials.



Conclusion

Igermetostat (XNW5004) is a promising selective EZH2 inhibitor with demonstrated anti-tumor activity in relapsed/refractory non-Hodgkin lymphoma. Its efficacy in both EZH2-mutant and wild-type follicular lymphoma, as well as in peripheral T-cell lymphoma, suggests a broad therapeutic potential. The favorable safety profile observed to date supports its further development as a monotherapy and in combination with other cancer therapies. Ongoing and future studies will be crucial in defining the precise role of **Igermetostat** in the evolving landscape of cancer treatment.

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